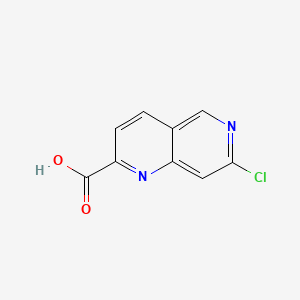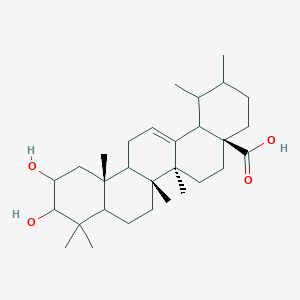
Colosolic acid; Corsolic acid; Glucosol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Colosolic acid can be synthesized through the extraction and processing of plant materials containing the compound. The process typically involves the use of binary resin bed separation technology, followed by acidification, solvent dissolution, filtration, and crystallization . This method allows for the separation and purification of colosolic acid, resulting in pure crystals with a purity of over 95% .
Industrial Production Methods: Industrial production of colosolic acid involves the extraction of the compound from plant sources such as Lagerstroemia speciosa. The process includes routine extraction, binary resin bed separation, and special acidification to change the physical and chemical characteristics of impurities . The final product is obtained through solvent dissolution, filtration, and crystallization, making it suitable for pharmaceutical applications .
化学反応の分析
Types of Reactions: Colosolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.
Common Reagents and Conditions: Common reagents used in the reactions involving colosolic acid include oxidizing agents, reducing agents, and solvents for dissolution and crystallization . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of colosolic acid include derivatives with enhanced bioactivity and therapeutic potential . These derivatives are often used in pharmaceutical formulations for the treatment of metabolic disorders.
科学的研究の応用
Colosolic acid has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds . In biology, colosolic acid is investigated for its role in cellular processes and its effects on metabolic pathways . In medicine, it is used for its anti-diabetic, anti-obesity, anti-inflammatory, and anti-cancer properties . Industrial applications include its use in the development of natural health supplements and functional foods .
作用機序
Colosolic acid exerts its effects through multiple mechanisms. It improves the sensitivity of the insulin receptor by inhibiting protein tyrosine phosphatase, which reduces insulin receptor site activity . Additionally, it opens new pathways for insulin to enter cells, such as the GLUT4 glucose transporter, facilitating glucose uptake into muscle cells . Colosolic acid also inhibits gluconeogenesis, reducing the production of glucose in the liver . These mechanisms contribute to its anti-diabetic and anti-obesity effects .
類似化合物との比較
Colosolic acid is structurally similar to other pentacyclic triterpenoids, such as ursolic acid and oleanolic acid . it is unique due to the presence of a 2-alpha-hydroxy group, which enhances its bioactivity and therapeutic potential . Unlike other triterpenoids, colosolic acid has shown significant anti-diabetic and anti-obesity effects, making it a valuable compound for managing metabolic disorders .
List of Similar Compounds:- Ursolic acid
- Oleanolic acid
- Asiatic acid
- Maslinic acid
特性
分子式 |
C30H48O4 |
|---|---|
分子量 |
472.7 g/mol |
IUPAC名 |
(4aS,6aS,6bR,12aR)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-17-10-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17?,18?,20?,21?,22?,23?,24?,27-,28+,29+,30-/m0/s1 |
InChIキー |
HFGSQOYIOKBQOW-URAXNXGTSA-N |
異性体SMILES |
CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)O |
正規SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


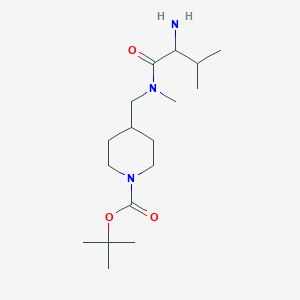
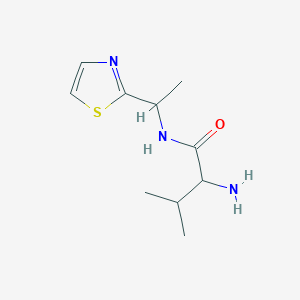
![(4S)-3-[5-(4-fluorophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14783899.png)
![cis-1-[1-[4-(Trifluoromethyl)cyclohexyl]ethyl]pyrazol-4-amine](/img/structure/B14783905.png)
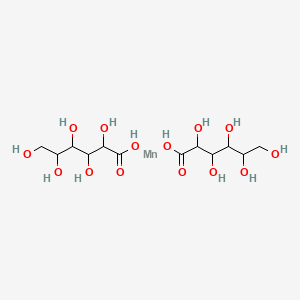
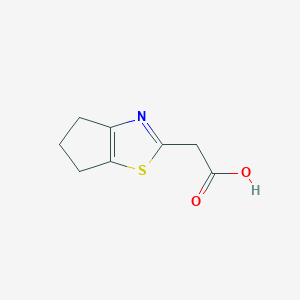
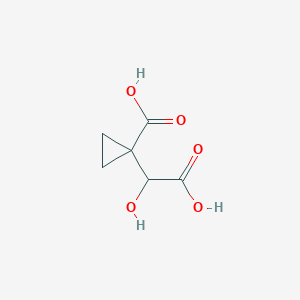
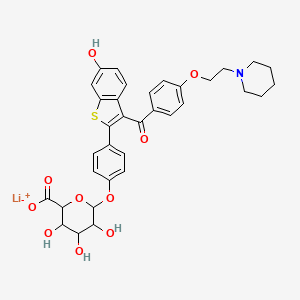
![2-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14783938.png)
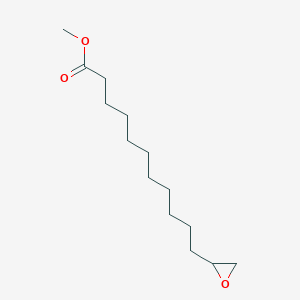

![2-amino-N-cyclopropyl-N-[(4-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14783959.png)
![4-[4-[4-[4-[[(5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one](/img/structure/B14783976.png)
